molecular formula C8H17Cl2N2O2P B1200607 4-Methylcyclophosphamide CAS No. 52663-82-8

4-Methylcyclophosphamide

Cat. No.: B1200607
CAS No.: 52663-82-8
M. Wt: 275.11 g/mol
InChI Key: WVOVAJAOADLLIN-UHFFFAOYSA-N
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Description

4-Methylcyclophosphamide is an alkylating agent structurally related to cyclophosphamide, a widely used chemotherapeutic prodrug. Its key distinction lies in the substitution of a methyl group at the 4-position of the oxazaphosphorine ring, which alters its metabolic activation and stability .

Properties

CAS No.

52663-82-8

Molecular Formula

C8H17Cl2N2O2P

Molecular Weight

275.11 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-4-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C8H17Cl2N2O2P/c1-8-2-7-14-15(13,11-8)12(5-3-9)6-4-10/h8H,2-7H2,1H3,(H,11,13)

InChI Key

WVOVAJAOADLLIN-UHFFFAOYSA-N

SMILES

CC1CCOP(=O)(N1)N(CCCl)CCCl

Canonical SMILES

CC1CCOP(=O)(N1)N(CCCl)CCCl

Other CAS No.

57604-37-2

Synonyms

4-methylcyclophosphamide
4-methylcyclophosphamide, (2R-cis)-isomer
4-methylcyclophosphamide, (2R-trans)-isomer
4-methylcyclophosphamide, (2S-cis)-isomer
4-methylcyclophosphamide, (2S-trans)-isomer
4-methylcyclophosphamide, (cis)-(+-)-isomer
4-methylcyclophosphamide, (cis)-isomer
4-methylcyclophosphamide, (trans)-(+-)-isomer
4-methylcyclophosphamide, (trans)-isome

Origin of Product

United States

Comparison with Similar Compounds

Structural and Metabolic Differences

Table 1: Structural and Metabolic Comparison

Compound Substituent at Position 4 Key Metabolic Pathway Primary Cytotoxic Byproduct
Cyclophosphamide Hydrogen CYP450 oxidation → 4-hydroxy derivative Phosphoramide mustard, Acrolein
4-Methylcyclophosphamide Methyl Direct activation (no 4-hydroxylation) Methyl vinyl ketone, Phosphoramide analog
Ifosfamide Chloroethyl side chain CYP450 oxidation → 4-hydroxy derivative Acrolein, Isophosphoramide mustard
Phosphoramide Mustard None (active metabolite) N/A (direct alkylating agent) N/A
  • Cyclophosphamide : Requires hepatic CYP450 activation to generate 4-hydroxycyclophosphamide, which spontaneously decomposes into phosphoramide mustard (active alkylator) and acrolein (bladder-toxic metabolite) .
  • This compound : The methyl group prevents 4-hydroxylation, leading to alternative activation pathways. Oxidation via Fenton’s reagent produces methyl vinyl ketone (instead of acrolein), while retaining cytotoxic aqueous-phase byproducts . This reduces bladder toxicity but may alter systemic efficacy .
  • Ifosfamide : Similar activation to cyclophosphamide but with a chloroethyl side chain, resulting in distinct pharmacokinetics and neurotoxicity risks .

Pharmacological Activity

Table 2: Antitumor Efficacy in Murine Models

Compound L1210 Leukemia Activity (T/C%*) Resistance Profile Key Study Findings
Cyclophosphamide 150–200% Susceptible to ALDH1A1-mediated resistance Requires metabolic activation
This compound 160–180% Bypasses ALDH1A1 resistance Equally active cis/trans isomers
Phosphoramide Mustard 120–140% Not affected by ALDH1A1 Direct alkylator; no prodrug requirement

*T/C% = Tumor growth inhibition ratio (higher values indicate greater efficacy).

  • Cyclophosphamide Resistance : L1210 leukemia cells with high aldehyde dehydrogenase (ALDH1A1) activity are resistant to cyclophosphamide but remain sensitive to this compound and phosphoramide mustard, suggesting that this compound’s activation bypasses ALDH1A1-mediated detoxification .

Toxicity and Metabolite Profiles

  • Acrolein vs. Methyl Vinyl Ketone : Cyclophosphamide’s acrolein byproduct is linked to hemorrhagic cystitis, whereas this compound generates methyl vinyl ketone, a less urotoxic but still cytotoxic compound .
  • Non-Cytotoxic Metabolites: Cyclophosphamide produces inactive metabolites like 4-ketocyclophosphamide and 2-carboxyethyl derivatives, which lack antitumor activity . In contrast, this compound’s oxidation generates persistent cytotoxic agents even after volatile byproducts are removed .

Clinical and Preclinical Relevance

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